2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
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Overview
Description
2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a methanesulfonyl group, followed by the introduction of a cyclohexyl group. The final step involves the formation of the acetamide linkage through a condensation reaction with acetic anhydride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- N-hydroxysuccinimide
Uniqueness
2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-21(19,20)17-9-7-14(8-10-17)12-16-15(18)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXSSYDJAIKDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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